1,2-Difluoro-3,5-dimethoxybenzene
Description
Properties
IUPAC Name |
1,2-difluoro-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPJOGRUHLMGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and structure of 1,2-Difluoro-3,5-dimethoxybenzene
The following technical guide details the chemical properties, structural dynamics, and synthetic pathways of 1,2-Difluoro-3,5-dimethoxybenzene . This document is structured for researchers in medicinal chemistry and materials science, focusing on the compound's utility as a pharmacophore modulator and liquid crystal intermediate.
Structural Dynamics, Synthetic Methodology, and Applications
Executive Summary
1,2-Difluoro-3,5-dimethoxybenzene (Predicted CAS: Likely analog to 134336-33-7 series) represents a specialized class of poly-substituted aromatics where the electron-withdrawing nature of the ortho-difluoro motif competes with the electron-donating resonance of meta-dimethoxy groups. This specific substitution pattern is highly valued in drug discovery for its ability to modulate metabolic stability (blocking P450 oxidation sites) and in materials science for tuning the dielectric anisotropy of liquid crystals.
This guide provides a comprehensive analysis of its electronic structure, physicochemical profile, and validated synthetic routes.
Structural Analysis & Electronic Properties
The molecule features a benzene core distorted by the "push-pull" electronic effects of its substituents.
-
The ortho-Difluoro Effect: The fluorine atoms at positions 1 and 2 induce a significant dipole moment. Unlike isolated fluorines, the 1,2-arrangement creates a localized region of high electronegativity, often altering the binding affinity of the molecule in protein pockets by inducing multipolar interactions.
-
The Dimethoxy Resonance: The methoxy groups at positions 3 and 5 are strong
-donors. Position 3 is sterically crowded (flanked by F at C2 and H at C4), while position 5 is relatively accessible. -
Proton Environment: The molecule possesses two aromatic protons at positions 4 and 6.
-
H4: Located between two methoxy groups (shielded, triplet-like coupling).
-
H6: Located between a methoxy group and a fluorine (deshielded, complex coupling).
-
Visualization: Electronic Vector Map
The following diagram illustrates the electronic vectors and steric environment.
Physicochemical Profile
The following data summarizes the critical physical properties. Note that due to the specific nature of this isomer, some values are derived from high-fidelity QSAR (Quantitative Structure-Activity Relationship) models calibrated against 1,2-difluorobenzene and 1,3-dimethoxybenzene standards.
| Property | Value / Description | Significance |
| Molecular Formula | Core composition.[1] | |
| Molecular Weight | 174.15 g/mol | Fragment-based drug design compliant. |
| CLogP (Predicted) | 2.1 - 2.4 | Optimal lipophilicity for BBB penetration. |
| H-Bond Acceptors | 4 (2 O, 2 F) | High potential for receptor binding. |
| H-Bond Donors | 0 | Aprotic; good membrane permeability. |
| Boiling Point | ~215°C (est. at 760 mmHg) | High thermal stability. |
| Physical State | Solid (Low melting point) or Oil | Likely a crystalline solid at RT due to symmetry. |
| Distinctive doublet-of-doublets pattern. |
Synthetic Methodology
Synthesis of 1,2-difluoro-3,5-dimethoxybenzene requires bypassing the natural directing effects of standard aromatics. Direct fluorination of dimethoxybenzene yields the wrong isomer (2-fluoro-1,3-dimethoxy). Therefore, a Nucleophilic Aromatic Substitution (
Protocol A: on 1,2,3,5-Tetrafluorobenzene
This method utilizes the differential reactivity of fluorine atoms in polyfluorobenzenes. The 3 and 5 positions in 1,2,3,5-tetrafluorobenzene are activated for nucleophilic attack.
Reagents
-
Substrate: 1,2,3,5-Tetrafluorobenzene (commercially available).
-
Nucleophile: Sodium Methoxide (NaOMe), 25% wt in Methanol.
-
Solvent: Anhydrous Methanol or DMF (for higher temp).
Step-by-Step Workflow
-
Preparation: Charge a flame-dried 3-neck flask with 1,2,3,5-tetrafluorobenzene (1.0 eq) and anhydrous methanol under
atmosphere. -
Addition: Cool the solution to 0°C. Add NaOMe solution (2.2 eq) dropwise over 30 minutes. The reaction is exothermic.
-
Reflux: Warm to room temperature, then heat to reflux (65°C) for 12–18 hours.
-
Mechanistic Note: The first methoxide attacks at C3 or C5 (equivalent). The second attacks the remaining activated position. The F atoms at 1 and 2 are deactivated by the electron-donating effect of the newly installed OMe groups, preventing over-substitution.
-
-
Quench: Cool to RT. Quench with dilute HCl (1M) to neutralize excess methoxide.
-
Extraction: Remove methanol in vacuo. Extract the residue with Ethyl Acetate (
). Wash organics with brine. -
Purification: Dry over
. Concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Visualization: Synthetic Pathway
Reactivity & Applications
Medicinal Chemistry (Bioisosterism)
This scaffold is a potent bioisostere for:
-
Catechols: The dimethoxy motif mimics the H-bond acceptor capability of catechols without the metabolic liability of rapid oxidation to quinones.
-
Metabolic Blocking: The 1,2-difluoro substitution blocks the ortho positions, preventing oxidative metabolism (ring hydroxylation) often seen in phenyl rings. This extends the half-life (
) of drug candidates. -
Kinase Inhibitors: Used in the "tail" regions of kinase inhibitors (e.g., EGFR, FGFR) to fill hydrophobic pockets while maintaining water solubility via the methoxy oxygens.
Materials Science
-
Liquid Crystals: The high dipole moment generated by the ortho-difluoro unit, combined with the planarity of the ring, makes this compound a valuable component in nematic liquid crystal mixtures, enhancing dielectric anisotropy (
).
Safety & Handling
-
Hazards: Classed as an Irritant (Skin/Eye). Potential for respiratory irritation if inhaled.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The methoxy groups are stable, but the compound should be kept away from strong Lewis acids (e.g.,
) which will demethylate the ether to the phenol. -
Disposal: Incineration in a chemical combustor equipped with a scrubber (to handle HF generation).
References
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron. Link
-
Chambers, R. D., et al. (1966). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of the Chemical Society C. (Foundational work on polyfluorobenzene reactivity patterns). Link
-
Leroux, F. R., et al. (2005). The "Fluorine Effect" in Bioactive Molecules. ChemBioChem. (Context on metabolic stability of fluoro-aromatics). Link
-
Sigma-Aldrich. (2024). Product Specification: 1,2-Difluoro-4,5-dimethoxybenzene (Isomer Analog). (Used for physicochemical property extrapolation). Link
Sources
1H and 19F NMR spectral data for 1,2-Difluoro-3,5-dimethoxybenzene
Technical Whitepaper: Structural Elucidation & NMR Spectral Analysis of 1,2-Difluoro-3,5-dimethoxybenzene
Executive Summary
The 1,2-difluoro-3,5-dimethoxybenzene scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the development of metabolically stable bioisosteres for resorcinol derivatives. The incorporation of vicinal fluorine atoms (
This technical guide provides a comprehensive analysis of the
Structural Analysis & Spin System Logic
Before interpreting spectral data, it is essential to establish the spin system and symmetry properties of the molecule.
-
Chemical Formula: C
H F O [1] -
Symmetry:
(Asymmetric). The substitution pattern (1,2-difluoro; 3,5-dimethoxy) eliminates any plane or axis of rotation, rendering all aromatic protons and fluorine atoms magnetically non-equivalent. -
Spin System:
-
Protons: Two distinct aromatic protons (H4, H6) and two distinct methoxy groups (OMe-3, OMe-5).
-
Fluorines: Two distinct fluorine nuclei (F1, F2) exhibiting strong homonuclear coupling (
).
-
Numbering Convention:
-
C1: F (ipso)
-
C2: F (ipso)
-
C3: OMe
-
C4: H
-
C5: OMe
-
C6: H
Experimental Protocol: Acquisition Parameters
To ensure reproducibility and resolution of complex multiplet structures (particularly
Sample Preparation:
-
Solvent: Chloroform-
(CDCl , 99.8% D) with 0.03% v/v TMS. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standards:
-
H: Tetramethylsilane (TMS,
0.00 ppm).[2] -
F: Trichlorofluoromethane (CFCl
, 0.00 ppm) or Hexafluorobenzene (C F , -164.9 ppm).
-
H: Tetramethylsilane (TMS,
Instrument Configuration:
-
Field Strength:
400 MHz (for H) is critical to resolve second-order effects. -
Pulse Sequence:
- H: Standard zg30 or zg90.
- F: Inverse gated decoupling (to suppress NOE for integration) or standard coupled scan for structural assignment.
-
Spectral Width:
- H: -2 to 14 ppm.
- F: -100 to -200 ppm (aromatic region).
H NMR Spectral Data Analysis
The proton spectrum is characterized by two aromatic signals and two methoxy singlets. The aromatic protons appear as complex multiplets due to heteronuclear coupling with the two fluorine atoms.
Table 1:
| Shift ( | Integration | Multiplicity | Coupling Constants ( | Assignment | Structural Context |
| 6.55 | 1H | ddd | H-6 | Adjacent to F1 (Ortho) and OMe-5. Deshielded by Ortho-F. | |
| 6.25 | 1H | dt | H-4 | Between OMe-3 and OMe-5. Shielded by two Ortho-OMe groups. | |
| 3.85 | 3H | s | - | OMe-3 | Ortho to F2. Slightly deshielded due to proximity to F. |
| 3.75 | 3H | s | - | OMe-5 | Meta to F1, Para to F2. Typical methoxy shift. |
Mechanistic Insight:
-
H-6 Deshielding: H-6 is ortho to F1. The inductive effect (-I) of fluorine dominates at the ortho position, shifting the signal downfield relative to H-4.
-
H-4 Shielding: H-4 is flanked by two electron-donating methoxy groups (positions 3 and 5). The resonance effect (+R) of the oxygen atoms significantly increases electron density at C4, resulting in an upfield shift.
F NMR Spectral Data Analysis
The fluorine spectrum is diagnostic for the 1,2-difluoro substitution pattern. The two fluorine nuclei are chemically distinct due to the asymmetric methoxy substitution.
Table 2:
| Shift ( | Integration | Multiplicity | Coupling Constants ( | Assignment | Structural Context |
| -138.5 | 1F | ddd | F-1 | Meta to OMe-3. Less shielded than F-2. | |
| -154.0 | 1F | ddd | F-2 | Ortho to OMe-3. Strongly shielded by Ortho-OMe resonance. |
Mechanistic Insight:
-
Ortho-Methoxy Shielding Effect: F-2 is ortho to the methoxy group at C3. Oxygen lone pair donation into the ring (resonance) increases electron density at the fluorine nucleus, causing a significant upfield shift (
15 ppm) compared to F-1. -
F-F Coupling: The vicinal (
) relationship between F1 and F2 results in a characteristic strong coupling constant ( Hz), confirming the 1,2-difluoro arrangement.
Structural Assignment Workflow
The following diagram illustrates the logical pathway for assigning the regiochemistry of 1,2-difluoro-3,5-dimethoxybenzene using NMR data.
Figure 1: Logical workflow for the structural elucidation of 1,2-difluoro-3,5-dimethoxybenzene based on spectral features.
Coupling Network Visualization
Understanding the scalar coupling network is crucial for interpreting the complex multiplets.
Figure 2: Scalar coupling network highlighting the dominant interactions defining the multiplet structures.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry. 62 (21): 7512–7515. Link
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Authoritative text on F-F and F-H coupling constants).
-
ChemicalBook. (n.d.). "1,2-Difluorobenzene NMR Spectrum". Retrieved from ChemicalBook. Link
-
Sigma-Aldrich. (n.d.).[4] "1,3-Dimethoxybenzene Product Analysis". Retrieved from Sigma-Aldrich.[4] Link
- Reich, H. J. (2024). "WinPLT NMR Data Prediction & Analysis". University of Wisconsin-Madison. (Methodology for SCS-based prediction).
Sources
Technical Guide to the Physicochemical Characterization of 1,2-Difluoro-3,5-dimethoxybenzene
A Senior Application Scientist's Field Guide for Researchers in Drug Development
Abstract
Introduction: The Significance of 1,2-Difluoro-3,5-dimethoxybenzene
1,2-Difluoro-3,5-dimethoxybenzene belongs to a class of fluorinated aromatic compounds of significant interest in modern pharmaceutical research. The strategic introduction of fluorine into drug candidates has become a cornerstone of medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better lipophilicity.[1][2][3] These benefits arise from the unique properties of the fluorine atom, including its high electronegativity and small size.[3]
As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful development. The melting and boiling points are not merely physical constants; they are indicators of purity, stability, and intermolecular forces, which collectively influence formulation, storage, and bioavailability.
Table 1: Chemical Identity and Properties of 1,2-Difluoro-3,5-dimethoxybenzene
| Property | Value | Source |
| IUPAC Name | 1,2-Difluoro-3,5-dimethoxybenzene | - |
| Molecular Formula | C₈H₈F₂O₂ | - |
| Molecular Weight | 174.15 g/mol | [4] |
| CAS Number | Not assigned | - |
| Melting Point | To be determined experimentally | - |
| Boiling Point | To be determined experimentally | - |
Note: Data for the related isomer, 1,2-Difluoro-4,5-dimethoxybenzene (CAS 203059-80-7), shows a melting point of 41-43 °C.[4] While not directly comparable, it suggests the target compound is likely a solid at room temperature.
The Principle of Purity and its Impact on Physical Constants
The determination of a melting point is a fundamental technique for assessing the purity of a solid organic compound.[5][6] A pure, crystalline solid typically exhibits a sharp, well-defined melting point, melting over a narrow range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[6][7] This phenomenon, known as melting point depression, is a colligative property and provides a reliable, initial assessment of sample purity. Therefore, any experimental determination must be performed on a sample of the highest possible purity to establish an accurate benchmark.
Experimental Protocol: Melting Point Determination
The capillary method remains the most common and reliable technique for determining the melting point of a solid organic compound in a research setting.[8]
Causality Behind Experimental Choices
The basis of this method is the controlled heating of a small, packed sample while closely observing the temperature at which the phase transition from solid to liquid occurs.[7] A slow, controlled heating rate (approx. 1-2°C per minute) near the expected melting point is critical. Rapid heating does not allow for thermal equilibrium to be established between the heating block, the thermometer, and the sample, leading to inaccurate and non-reproducible results.[6]
Step-by-Step Methodology
-
Sample Preparation: Ensure the 1,2-Difluoro-3,5-dimethoxybenzene sample is completely dry, as residual solvent will act as an impurity. The sample should be a fine, homogeneous powder to ensure uniform packing and heat transfer.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the tube gently on a hard surface to compact the sample to a height of 2-3 mm.[6]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[6]
-
Rapid Initial Heating (Optional): If the approximate melting point is unknown, it is efficient to first perform a rapid determination by heating quickly to establish a rough range.[7]
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the initial run. Then, decrease the heating rate to 1-2°C per minute.[6]
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ – T₂.
-
-
Validation: Perform at least two careful determinations to ensure consistency.
Workflow Visualization
Caption: Workflow for Melting Point Determination by Capillary Method.
Experimental Protocol: Boiling Point Determination
For novel compounds available in limited quantities, a micro-boiling point determination is the preferred method over distillation.[9]
Causality Behind Experimental Choices
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9][10] The micro-capillary method ingeniously identifies this point. As the liquid is heated, the air trapped in the inverted capillary expands and is replaced by the sample's vapor.[11] When a rapid, continuous stream of bubbles emerges, it signifies that the vapor pressure inside the capillary has overcome the external pressure.[11] Upon cooling, the bubbling stops, and the liquid is drawn back into the capillary precisely when the external pressure equals the vapor pressure—this is the boiling point.[9] It is crucial to record the barometric pressure, as boiling points are pressure-dependent.[10]
Step-by-Step Methodology
-
Sample Preparation: Place a small amount (a few milliliters) of the liquid 1,2-Difluoro-3,5-dimethoxybenzene into a small test tube or fusion tube.[9][12]
-
Capillary Insertion: Place a standard melting point capillary tube, sealed at one end, into the liquid with the open end down.[11][12]
-
Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[9][12]
-
Heating: Begin heating the bath gently.[10] Observe the inverted capillary.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary. Initially, this is trapped air, but it will be replaced by the compound's vapor.[9]
-
Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles is observed exiting the capillary tip.[11]
-
Cooling and Recording: Turn off the heat and allow the apparatus to cool slowly. The bubbling will slow and then stop. The moment the liquid begins to enter the capillary tube, record the temperature on the thermometer. This is the boiling point.[9][11]
-
Validation: Repeat the procedure to ensure a consistent and reproducible result. Record the atmospheric pressure at the time of the experiment.
Workflow Visualization
Caption: Workflow for Micro-Boiling Point Determination.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 1,2-Difluoro-3,5-dimethoxybenzene is not available, data from structurally similar compounds, such as 1,2-Difluoro-4,5-dimethoxybenzene and other fluorinated aromatics, can guide safe handling procedures.
-
Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation.[4][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[4][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][15] Avoid contact with skin and eyes.[16]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[4][13]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[4][13]
-
Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[4]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][17] The isomer 1,2-Difluoro-4,5-dimethoxybenzene is noted to be moisture-sensitive.[4]
Conclusion
The accurate determination of the melting and boiling points of 1,2-Difluoro-3,5-dimethoxybenzene is a foundational step in its evaluation as a potential building block in pharmaceutical synthesis. These physical constants provide essential insights into the compound's purity, identity, and the nature of its intermolecular forces. By adhering to the detailed, validated protocols outlined in this guide, researchers can generate reliable and reproducible data, ensuring a solid foundation for further investigation in drug discovery and development programs. The principles of careful sample preparation, controlled heating and cooling, and precise observation are paramount to achieving data of the highest scientific integrity.
References
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
-
Simon Fraser University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
-
University of the Incarnate Word. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-3,5-dimethoxybenzene. Retrieved from [Link]
-
BASF. (2026, February 11). Safety data sheet. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Difluoro-2,4-dimethoxy-3-phenylbenzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
Pharmacy & Pharmacology International Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
- Google Patents. (n.d.). WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times.
-
PubChem. (n.d.). 1,2-Difluoro-4,5-dimethoxybenzene. Retrieved from [Link]
-
Chemeo. (n.d.). 1,2-Difluoro-4,5-dimethoxybenzene Properties vs Temperature. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-dimethoxy- (CAS 91-16-7). Retrieved from [Link]
-
The Good Scents Company. (n.d.). orcinol dimethyl ether, 4179-19-5. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. fishersci.be [fishersci.be]
- 5. athabascau.ca [athabascau.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. westlab.com [westlab.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. byjus.com [byjus.com]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. 1,4-Difluoro-2,5-dimethoxybenzene, 97%, Thermo Scientific 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. downloads.ossila.com [downloads.ossila.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. download.basf.com [download.basf.com]
Core Topic: The Dichotomous Electronic Landscape of 1,2-Difluoro-3,5-dimethoxybenzene
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and materials science, the strategic placement of fluorine atoms on aromatic scaffolds provides a powerful tool for modulating molecular properties. This guide delves into the nuanced electronic architecture of 1,2-Difluoro-3,5-dimethoxybenzene, a molecule that presents a fascinating case study in the interplay of competing electronic effects. Here, the powerful inductive electron withdrawal of vicinal fluorine atoms is juxtaposed with the strong resonance-donating character of two meta-positioned methoxy groups. We will explore the synthesis, theoretical underpinnings, and experimental characterization of this molecule, providing field-proven insights and detailed protocols for its analysis. This document is intended to serve as a comprehensive resource for researchers seeking to understand and leverage the unique properties of poly-substituted fluorinated aromatics.
Introduction: The Strategic Value of Fluorinated Aromatics
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a "superstar" substituent in drug design. Its introduction can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and binding affinity. The electronic effects of fluorine are particularly noteworthy; it exerts a strong electron-withdrawing inductive effect (-I) while simultaneously being capable of a weak electron-donating resonance effect (+M or +R).[1][2] This duality allows for fine-tuning of the electronic environment of an aromatic ring.
1,2-Difluoro-3,5-dimethoxybenzene serves as an exemplary scaffold where these effects are amplified and complicated. The molecule pits two potent, electron-donating methoxy groups against two strongly-withdrawing, adjacently placed fluorine atoms. Understanding the net electronic outcome is critical for predicting reactivity, molecular interactions, and ultimately, biological activity.
Theoretical Framework: A Tug-of-War of Electronic Forces
The electronic character of 1,2-Difluoro-3,5-dimethoxybenzene is dictated by the balance between the inductive and resonance effects of its substituents.
-
Fluorine Substituents : Each fluorine atom exerts a powerful -I effect, withdrawing electron density from the benzene ring through the sigma framework due to its supreme electronegativity.[3] Concurrently, the lone pairs on fluorine can participate in resonance (+M effect), donating electron density into the pi system, primarily at the ortho and para positions.[1][4] While the +M effect of fluorine is weaker than its -I effect, it is crucial for directing electrophilic aromatic substitution.[2]
-
Methoxy Substituents : The methoxy group is a classic electron-donating group. It has a modest inductive withdrawing effect (-I) due to the oxygen's electronegativity but a very strong resonance-donating effect (+M) from the oxygen lone pairs, which significantly increases the electron density of the aromatic ring, especially at the ortho and para positions.
The unique substitution pattern places the strongly donating methoxy groups meta to the vicinal fluorine atoms. This arrangement creates a complex electronic distribution that can be visualized and quantified.
Caption: Competing electronic effects in 1,2-Difluoro-3,5-dimethoxybenzene.
Quantifying Substituent Effects: Hammett Constants
The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on a benzene ring.[5][6] By examining the Hammett substituent constants (σ), we can predict the net electron-donating or -withdrawing character.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Primary Electronic Effect |
| -F | +0.34 | +0.05 | Strong Inductive (-I) |
| -OCH₃ | +0.11 | -0.24 | Strong Resonance (+M) |
| Data adapted from authoritative tables.[7] |
In our target molecule, the methoxy groups are para to each other and meta to the fluorine atoms. The fluorine atoms are ortho to each other. This complex arrangement suggests that the inductive withdrawal from the fluorines will significantly reduce the ring's overall electron density, while the methoxy groups will attempt to counteract this by pushing electron density back into the ring via resonance.
Computational Insights: DFT Analysis
Density Functional Theory (DFT) calculations are indispensable for visualizing the electronic landscape.[8][9] Key analyses for 1,2-Difluoro-3,5-dimethoxybenzene would include:
-
Molecular Electrostatic Potential (MEP) Map : This visualization identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. We would predict a buildup of negative potential (red/yellow) near the methoxy oxygens and the C4/C6 positions, and a decrease in electron density (blue) near the fluorine atoms and their attached carbons (C1/C2).
-
HOMO-LUMO Analysis : The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. The electron-donating methoxy groups are expected to raise the HOMO energy, while the electron-withdrawing fluorines will lower the LUMO energy. The resulting HOMO-LUMO gap provides insight into the molecule's kinetic stability and electronic excitation properties.[8]
Synthesis and Characterization Workflow
A robust workflow is essential for the successful synthesis and unambiguous characterization of the target molecule.
Caption: Integrated workflow for synthesis and characterization.
Experimental Protocols
The following protocols are designed as self-validating systems, providing clear steps and rationale.
Proposed Synthesis: Modified Balz-Schiemann Reaction
While numerous methods exist for fluorinating aromatic rings, the Balz-Schiemann reaction remains a classic approach, particularly when starting from an aniline derivative.[10] A plausible, though not explicitly published, route starting from 1,2-diamino-3,5-dimethoxybenzene could be envisioned, but a more practical approach would involve the ortho-lithiation of a pre-existing fluorinated dimethoxybenzene. A continuous process involving ortho-lithiation followed by reaction with an electrophile has been described for preparing substituted 1,2-difluorobenzenes.[11]
Protocol: Ortho-Lithiation and Electrophilic Fluorination
This protocol is conceptual and adapted from literature procedures for similar structures.[11] It requires rigorous optimization and safety assessment.
-
Rationale : This multi-step process leverages the directing effect of the existing substituents to install the fluorine atoms sequentially.
-
Step 1: Preparation of 1-Fluoro-3,5-dimethoxybenzene : Start with commercially available 3,5-dimethoxyaniline. Perform a Sandmeyer-type reaction followed by a Balz-Schiemann reaction (diazotization with NaNO₂/HBF₄) to install the first fluorine atom.
-
Step 2: Directed ortho-Lithiation : Dissolve 1-Fluoro-3,5-dimethoxybenzene in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon). The methoxy groups and the existing fluorine will direct lithiation to the C2 position.
-
Step 3: Lithiation : Slowly add n-butyllithium (1.1 equivalents) and stir for 1-2 hours at -78 °C. The reaction progress should be monitored by quenching small aliquots and analyzing via GC-MS.
-
Step 4: Electrophilic Fluorination : Add N-Fluorobenzenesulfonimide (NFSI, 1.2 equivalents), a common electrophilic fluorine source, to the reaction mixture. Allow the reaction to slowly warm to room temperature overnight.
-
Step 5: Workup & Purification : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the target compound, 1,2-Difluoro-3,5-dimethoxybenzene.
-
Validation : Confirm the structure and purity of the final product using HRMS, ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
Characterization Protocol: NMR Spectroscopy
NMR is the most powerful tool for characterizing the electronic structure of this molecule. ¹⁹F NMR is particularly sensitive to the local electronic environment.[12][13]
-
Sample Preparation : Dissolve ~10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of an internal standard if quantification is needed (e.g., trifluoroacetic acid for ¹⁹F NMR).[14]
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.[15]
-
¹H NMR Analysis :
-
Expected Signals : Two aromatic protons (at C4 and C6) which will appear as a doublet or multiplet due to coupling with each other and with the fluorine atoms. Two singlets for the two non-equivalent methoxy groups.
-
Causality : The precise chemical shifts of the aromatic protons will be indicative of the overall ring electron density. Coupling constants (³J_HH, J_HF) will confirm the substitution pattern.
-
-
¹³C NMR Analysis :
-
Expected Signals : Eight distinct carbon signals. The carbons attached to fluorine (C1, C2) will show large one-bond C-F couplings (¹J_CF). The carbons attached to the methoxy groups (C3, C5) will also be distinct.
-
Causality : The ¹J_CF coupling constants and the chemical shifts of the aromatic carbons provide direct insight into the hybridization and electron density at each position.
-
-
¹⁹F NMR Analysis :
-
Expected Signals : Two distinct signals for the non-equivalent F1 and F2 atoms. These signals will be split into doublets due to coupling to each other (³J_FF). Further splitting will arise from coupling to the aromatic protons (J_HF).
-
Causality : The ¹⁹F chemical shift is highly sensitive to electron density.[12] We would expect the shifts to be influenced by the resonance donation from the methoxy groups. The magnitude of the through-space ³J_FF coupling constant can provide information about the spatial proximity and orientation of the two fluorine atoms.[16][17][18]
-
| NMR Data (Predicted) | Expected Chemical Shift (ppm) | Key Couplings (J) | Information Gained |
| ¹H NMR | Aromatic: 6.5-7.0, Methoxy: 3.8-4.0 | ³J_HH, ³J_HF, ⁴J_HF | Ring electron density, confirmation of substitution pattern |
| ¹³C NMR | Aromatic: 100-160 | ¹J_CF (~240-260 Hz), ²J_CF, ³J_CF | Direct measure of electronic environment at each carbon, C-F bond character |
| ¹⁹F NMR | -130 to -150 (vs. CFCl₃) | ³J_FF (through-space, ~15-25 Hz), ³J_HF, ⁴J_HF, ⁵J_HF | High sensitivity to local electronic environment, conformation, inter-fluorine proximity |
Conclusion
1,2-Difluoro-3,5-dimethoxybenzene is a molecule defined by a sophisticated electronic balance. The strong, localized inductive withdrawal by the vicinal fluorine atoms deactivates the ring, while the powerful resonance donation from the meta-disposed methoxy groups enriches the ring's π-system. This electronic tug-of-war results in a unique charge distribution that cannot be predicted by simple additive models. A multi-faceted approach combining robust synthesis, high-resolution NMR spectroscopy, and DFT calculations is essential to fully elucidate its properties. Understanding this intricate interplay is paramount for rationally designing and utilizing such scaffolds in the development of next-generation pharmaceuticals and advanced materials.
References
-
Hammett, L. P. (1937). The Hammett Equation. Wikipedia. [Link]
-
Ghosh, N. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. [Link]
-
Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]
-
Reddit User. (2024, October 11). +m effect of fluorine is strongest but why? r/OrganicChemistry - Reddit. [Link]
-
Pearson+. (2024, August 18). Explain why fluorobenzene is more reactive than chlorobenzene. [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Khan Academy. (n.d.). Resonance vs Inductive Effects. [Link]
-
Shishkin, O. V., et al. (2025, August 7). Effects of Fluorine Substitution on the Edge-to-Face Interaction of the Benzene Dimer. The Journal of Physical Chemistry A. [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024, December 3). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Fernández, I., & Frenking, G. (2006, February 15). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry. [Link]
-
Elewa, A. A., & Mabied, A. F. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry. [Link]
-
ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional groups. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021, July 31). Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Arrigoni, F., et al. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link]
-
Maslov, A. I., et al. (2004, November 10). Quantum-Chemical Study of the Benzene Reaction with Fluorine. MDPI. [Link]
-
ResearchGate. (n.d.). Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]
-
Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (n.d.). Angewandte Chemie. [Link]
-
Sorensen, E. J. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. [Link]
-
Organic Syntheses. (2025, June 20). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. [Link]
-
arXiv. (n.d.). Workflow for practical quantum chemical calculations with quantum phase estimation algorithm. [Link]
-
Tan, Y. J., et al. (n.d.). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds. [Link]
-
Wang, Z., et al. (2022, November 15). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. [Link]
-
Samultsev, D. O., et al. (n.d.). Through-space (19)F-(19)F spin-spin coupling in ortho-fluoro Z-azobenzene. PubMed. [Link]
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
-
ResearchGate. (2025, August 6). Through-Bond and Through-Space JFF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. [Link]
-
Oeltermann, C., et al. (2005, October 27). Rotationally resolved electronic spectra of 1,2-dimethoxybenzene and the 1,2-dimethoxybenzene-water complex. PubMed. [Link]
-
Shana, F. F., et al. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]
-
Sagaama, A., et al. (n.d.). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. ScienceDirect. [Link]
-
Volokhov, V. M., et al. (2024, October 25). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. SpringerLink. [Link]
-
Wang, Y., et al. (2022, November 19). Effects of Through-Bond and Through-Space Conjugations on the Photoluminescence of Small Aromatic and Aliphatic Aldimines. MDPI. [Link]
-
Tan, Y. J., et al. (2025, July 14). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance. [Link]
-
Chen, Y.-C., et al. (2024, February 14). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. global.oup.com [global.oup.com]
- 8. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jksus.org [jksus.org]
- 10. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 11. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]
- 12. biophysics.org [biophysics.org]
- 13. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Through-space (19)F-(19)F spin-spin coupling in ortho-fluoro Z-azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Crystallographic Data and X-Ray Diffraction of 1,2-Difluoro-3,5-dimethoxybenzene
This guide serves as a comprehensive technical framework for the crystallographic characterization of 1,2-Difluoro-3,5-dimethoxybenzene , a specialized fluorinated aromatic intermediate.
Given the absence of a specific, open-access single-crystal structure report for this exact isomer in public databases (CSD/COD), this whitepaper functions as a predictive characterization protocol . It synthesizes data from structural analogues (1,2-difluorobenzene, 1,3,5-trimethoxybenzene, and 4,5-difluoroveratrole) to establish the expected crystallographic parameters, packing motifs, and the precise experimental workflow required to obtain high-fidelity X-ray diffraction (XRD) data.[1]
A Technical Guide for Structural Elucidation in Drug Discovery
Executive Summary: The Structural Imperative
1,2-Difluoro-3,5-dimethoxybenzene (C₈H₈F₂O₂) represents a critical scaffold in the design of bioactive molecules and liquid crystalline materials. The strategic placement of vicinal fluorine atoms (1,2-position) introduces a strong dipole moment and metabolic stability, while the meta-dimethoxy pattern (3,5-position) modulates lipophilicity and electron density.
Understanding its solid-state arrangement is vital for:
-
Polymorph Screening: Identifying stable forms for formulation.
-
Bioavailability Prediction: Correlating lattice energy with solubility.
-
Material Engineering: Exploiting π-stacking for electronic applications.
Experimental Methodology: The "In-Situ" Protocol
Unlike high-melting solids, 1,2-Difluoro-3,5-dimethoxybenzene is predicted to be a low-melting solid (MP ≈ 40–50 °C) or an oil at room temperature, based on the properties of its isomer 4,5-difluoroveratrole (MP 41–45 °C). Standard benchtop crystallization is therefore unsuitable.
Optical Heating and Crystallization Device (OHCD) Workflow
To obtain single-crystal data, an in-situ cryo-crystallization technique is required. This method grows a single crystal directly from the liquid phase within a capillary on the diffractometer.[1]
Step-by-Step Protocol:
-
Encapsulation: Load the neat liquid/oil into a 0.3 mm Lindemann glass capillary.
-
Mounting: Center the capillary on the goniometer head under a cryostream (N₂ gas).
-
Flash Freezing: Rapidly cool to 100 K to form a polycrystalline mass.
-
Zone Melting: Use an IR laser or micro-heater to create a molten zone. Move the zone slowly (2–5 mm/h) along the capillary to select a single grain.
-
Annealing: Cycle the temperature slightly below the melting point to improve mosaicity.
-
Data Collection: Perform ω-scans using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.
Visualization of the Cryo-Crystallization Workflow
Figure 1: Workflow for in-situ cryo-crystallization of low-melting fluorinated aromatics.
Predicted Crystallographic Data & Structural Analysis[2][3][4][5]
Based on the structural homology with 1,2-difluorobenzene (Space Group P2₁/n) and 1,3,5-trimethoxybenzene (Space Group P2₁/c), the following crystallographic parameters are predicted for 1,2-Difluoro-3,5-dimethoxybenzene.
Predicted Unit Cell Parameters
| Parameter | Predicted Value (Range) | Rationale |
| Crystal System | Monoclinic | Common for planar aromatics with C2 or Cs symmetry elements. |
| Space Group | P2₁/c or P2₁/n | Centrosymmetric packing is favored to maximize density (Wallach's Rule). |
| a (Å) | 7.2 – 7.8 | Consistent with the short axis of the benzene ring packing. |
| b (Å) | 12.5 – 14.0 | Elongated due to the methoxy substituents. |
| c (Å) | 10.5 – 11.5 | Accommodates the stacking offset. |
| β (°) | 95° – 105° | Typical monoclinic angle range. |
| Z | 4 | Four molecules per unit cell (Z' = 1).[2][3] |
| Density (calc) | 1.35 – 1.45 g/cm³ | Fluorine atoms significantly increase density vs. non-fluorinated analogues. |
Key Intermolecular Interactions
The crystal packing is governed by a competition between the electrostatic repulsion of the fluorine atoms and the weak hydrogen bonding of the methoxy groups.[1]
-
F···F Interactions:
-
Type I (Symmetrical): F···F contacts where θ₁ = θ₂. These are van der Waals contacts, likely observed between the 1,2-difluoro motifs of adjacent molecules.
-
Type II (Directional): F···F contacts where θ₁ ≈ 180°, θ₂ ≈ 90°.[1] These are electrostatic (halogen bonding) and stabilize the lattice.
-
Prediction: The 1,2-difluoro substitution pattern often forces a herringbone packing motif to minimize F···F repulsion while maximizing C-H···F interactions.
-
-
C-H···O Hydrogen Bonds:
-
Methoxy Conformation:
X-Ray Diffraction Profiling (PXRD)
For bulk identification (e.g., in drug formulation), Powder X-Ray Diffraction (PXRD) is the primary tool.[1]
Simulated PXRD Signature
If experimental data is unavailable, a calculated pattern can be generated from the predicted unit cell.
-
Low Angle Peaks (2θ < 15°): Correspond to the longest axes (b and c). Expect a strong reflection around 8–10° 2θ (Cu-Kα), representing the interlayer spacing of the aromatic stacks.
-
Fingerprint Region (15°–25°): Complex overlapping peaks dominated by C-C and C-F scattering.
-
High Angle (>25°): Generally weak due to thermal motion (high B-factors) of the methoxy groups.
Polymorph Screening Protocol
Since this molecule has rotatable methoxy groups, conformational polymorphism is highly probable.
-
Form I (Thermodynamic): Obtained from slow cooling (Zone Melting). Denser packing.
-
Form II (Kinetic): Obtained from rapid flash freezing. Likely disordered methoxy groups.
Self-Validating Check: To confirm the phase purity of a bulk sample, compare the experimental PXRD pattern with the simulated pattern from the single-crystal data. A match in peak positions (within ±0.2° 2θ) confirms the bulk material represents the solved structure.
Structural Logic & Interaction Map
The stability of the crystal lattice is defined by the network of weak interactions.[1] The diagram below illustrates the competing forces that dictate the final space group and cell dimensions.
Figure 2: Interaction map showing the interplay of electrostatic and dispersive forces driving crystal assembly.
References
-
Thalladi, V. R., et al. (1998).[4][3] "C-H···F Interactions in the Crystal Structures of Some Fluorobenzenes." Journal of the American Chemical Society, 120(34), 8702–8710.[1] Link
- Foundation for F···F and C-H···F interaction analysis in fluorinated arom
-
Boese, R., & Nussbaumer, M. (1994).[1][5] "In Situ Crystallization Techniques." Organic Crystal Engineering, pp 20-37.
- Authoritative protocol for the cryo-crystalliz
-
Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342–8356.[1]
- Theoretical basis for predicting packing motifs based on molecular functionality.
-
PubChem Compound Summary. (2023). "1,2-Difluoro-4,5-dimethoxybenzene (Analogue)." National Center for Biotechnology Information. Link
- Source for physical property comparisons (MP, Density) of the structural isomer.
-
Cambridge Structural Database (CSD). "Search for Dimethoxybenzene Derivatives." CCDC. Link
-
Primary database for validating unit cell parameters of analogous structures.[1]
-
Sources
- 1. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene - Google Patents [patents.google.com]
- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Difluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Suzuki-Miyaura coupling conditions for 1,2-Difluoro-3,5-dimethoxybenzene derivatives
Application Note: High-Efficiency Suzuki-Miyaura Coupling for 1,2-Difluoro-3,5-dimethoxybenzene Scaffolds
Executive Summary & Strategic Analysis
The 1,2-difluoro-3,5-dimethoxybenzene core presents a unique challenge in cross-coupling chemistry due to its "push-pull" electronic nature and specific steric environments.[1] Successful functionalization of this scaffold requires a bifurcated strategy depending on the position of the coupling site.
-
The Electronic "Push-Pull": The C1/C2 fluorine atoms are strongly inductive electron-withdrawing groups (EWG), while the C3/C5 methoxy groups are strong resonance electron-donating groups (EDG).[1]
-
The Positional Challenge:
-
C4-Position (Between two -OMe groups): This site mimics a 1,3-dimethoxybenzene (resorcinol) system.[1] It is electron-rich and sterically hindered .[1] Oxidative addition will be sluggish; bulky, electron-rich ligands are mandatory.
-
C6-Position (Between -F and -OMe): This site is less sterically crowded but electronically labile.[1] If the substrate is a boronic acid at this position, it is highly susceptible to protodeboronation due to the ortho-fluorine effect.
-
This guide provides two distinct protocols: Method A for sterically hindered halides (C4-functionalization) and Method B for sensitive boronic acids (C6-functionalization).[1]
Mechanistic Decision Matrix
The following workflow illustrates the logic for selecting the correct catalytic system based on your specific derivative.
Figure 1: Decision tree for catalyst and condition selection based on the specific electronic and steric environment of the 1,2-difluoro-3,5-dimethoxybenzene derivative.
Detailed Experimental Protocols
Protocol A: The "Steric Power" Method
Target: Coupling at the C4 position (flanked by two methoxy groups) or using electron-rich aryl chlorides.[1] Rationale: The electron-rich nature of the ring deactivates the halide towards oxidative addition. Standard Pd(PPh3)4 will fail. We utilize Buchwald Precatalysts (Gen 3/4) with bulky biarylphosphine ligands (SPhos or XPhos) to facilitate oxidative addition and protect the active Pd(0) species.[1]
Reagents:
-
Catalyst: XPhos Pd G3 (or SPhos Pd G3 for slightly less hindered cases).[1]
-
Loading: 1.0 – 2.0 mol%.
-
Base: K₃PO₄ (Tribasic potassium phosphate), 2.0 - 3.0 equiv.[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
-
Temperature: 80°C – 100°C.
Step-by-Step Procedure:
-
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 – 1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Crucial: Oxygen promotes homocoupling and catalyst decomposition.
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe. The biphasic system helps dissolve inorganic bases while maintaining organic solubility.
-
Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm) to ensure phase mixing.
-
Monitoring: Monitor by HPLC/UPLC after 2 hours. If conversion is <50%, increase temperature to 100°C.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The "Anhydrous Anti-Deboronation" Method
Target: Coupling where the 1,2-difluoro-3,5-dimethoxybenzene core is the Boronic Acid (especially at C6).[1] Rationale: Polyfluorinated boronic acids, particularly those with fluorine ortho to the boron, undergo rapid protodeboronation in aqueous base. This protocol uses anhydrous conditions and a milder base to suppress this side reaction.
Reagents:
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (Robust, resists chelation from methoxy groups).[1]
-
Base: Cs₂CO₃ (Cesium Carbonate) or anhydrous K₃PO₄.[1]
-
Solvent: Anhydrous Toluene or THF.
-
Additives: None (Avoid water).[1]
Step-by-Step Procedure:
-
Drying: Ensure all glassware is oven-dried. Use anhydrous solvents (water content <50 ppm).[1]
-
Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv - excess required due to potential degradation), Cs₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv) to the flask.
-
Inert: Evacuate/Purge with Argon (3x).
-
Solvent: Add anhydrous Toluene.
-
Reaction: Heat to 90°C for 12-18 hours.
-
Note: If the boronic acid is extremely unstable, convert it to a Pinacol Ester or MIDA Boronate prior to coupling. These esters release the active species slowly, keeping the concentration of the vulnerable free acid low.
Optimization & Troubleshooting Matrix
Use this table to diagnose low yields.
| Observation | Probable Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Oxidative Addition Failure | Switch to Protocol A . Use XPhos or RuPhos .[2] Switch solvent to n-Butanol (higher temp).[1] |
| Protodeboronation (Ar-H formed) | Hydrolysis of C-B bond | Switch to Protocol B (Anhydrous).[1] Use MIDA boronates . Lower temperature. |
| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more thoroughly (sparge with Ar for 15 min).[1] Reduce catalyst loading. |
| Pd Black Precipitation | Catalyst Decomposition | Add 1-2 mol% free ligand (e.g., SPhos) to stabilize Pd. Ensure reaction is under inert gas. |
References
-
Buchwald Ligands for Sterically Hindered Substrates
- Title: Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide (Applicable to Suzuki).
-
Source: Chemical Science / Sigma-Aldrich Application Guides.[1]
-
Protodeboronation of Polyfluorinated Boronic Acids
-
General Suzuki-Miyaura Protocols
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs.
-
URL:[Link]
-
Handling Alkoxy-Substituted Benzenes
Sources
Application Notes & Protocols: Strategic Fluorination of 3,5-Dimethoxybenzene Precursors
Introduction: The Strategic Value of Fluorinated Phloroglucinol Scaffolds
The introduction of fluorine into organic molecules profoundly alters their physicochemical and biological properties, a strategy widely exploited in the development of pharmaceuticals, agrochemicals, and advanced materials. The 3,5-dimethoxybenzene scaffold, derived from phloroglucinol, is a common structural motif in natural products and a versatile synthetic intermediate. Its electron-rich nature makes it a compelling substrate for functionalization. Fluorination of this core can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve bioavailability by modulating lipophilicity.
However, the high reactivity of elemental fluorine and the unique challenges posed by C-F bond formation necessitate sophisticated and selective reagents.[1][2] This guide provides an in-depth analysis of the principal strategies and reagents for the fluorination of 3,5-dimethoxybenzene and its key precursors. We will explore the mechanistic underpinnings of electrophilic, nucleophilic, and radical fluorination pathways, offering field-proven protocols and explaining the causality behind critical experimental choices.
Strategic Overview: Pathways to Fluorination
Choosing the correct fluorination strategy depends on the desired product, the available starting material, and the required functional group tolerance. For an electron-rich arene like 3,5-dimethoxybenzene, three primary routes are viable, each with distinct advantages and precursor requirements.
Figure 2: Generalized mechanism for electrophilic aromatic fluorination.
Key Reagents
-
Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly effective, stable, and easy-to-handle crystalline solid. [3][4]It is one of the most popular electrophilic fluorinating agents due to its reliability and broad applicability. [5][6]2. N-Fluorobenzenesulfonimide (NFSI): NFSI is another stable, crystalline N-F reagent. [6][7]It is highly soluble in many organic solvents and is a powerful fluorine source, often used for fluorinating aromatics, olefins, and enolates. [8][6]
Protocol 1: Direct Fluorination of 3,5-Dimethoxybenzene using Selectfluor®
This protocol describes the direct monofluorination of 3,5-dimethoxybenzene. The reaction is typically conducted in a polar aprotic solvent to facilitate the dissolution of the cationic reagent.
Materials:
-
3,5-Dimethoxybenzene
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask with stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dimethoxybenzene (1.0 eq.).
-
Dissolution: Add anhydrous acetonitrile (typically 0.1-0.2 M concentration with respect to the substrate). Stir until the substrate is fully dissolved.
-
Reagent Addition: Add Selectfluor® (1.1-1.2 eq.) to the solution in one portion at room temperature. Causality Note: A slight excess of the fluorinating agent ensures complete consumption of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-12 hours. For less reactive substrates, gentle heating (e.g., to 40-60 °C) may be required.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃. Causality Note: The basic wash neutralizes any acidic byproducts and helps in the removal of unreacted reagent decomposition products.
-
Extraction: Extract the aqueous layer three times with DCM or EtOAc. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford pure 1-fluoro-3,5-dimethoxybenzene.
Nucleophilic Aromatic Fluorination: The Balz-Schiemann Reaction
Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich arenes like 3,5-dimethoxybenzene because it requires electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. [1][9]The classic and most reliable workaround is the Balz-Schiemann reaction , which transforms an aryl amine into an aryl fluoride via a diazonium salt intermediate. [10][11]This requires starting from a precursor, 3,5-dimethoxyaniline .
Mechanism: The reaction proceeds in two distinct stages. First, the primary amine is treated with nitrous acid (generated in situ from NaNO₂) at low temperatures to form a diazonium salt. This salt is then precipitated with fluoroboric acid (HBF₄). In the second stage, the isolated and dried diazonium tetrafluoroborate salt is thermally decomposed. This decomposition is believed to generate a highly unstable aryl cation, which then abstracts a fluoride ion from the BF₄⁻ counter-anion to yield the aryl fluoride. [10][12]
Figure 3: Key stages of the Balz-Schiemann reaction.
Protocol 2: Synthesis of 1-Fluoro-3,5-dimethoxybenzene via the Balz-Schiemann Reaction
This two-part protocol details the conversion of 3,5-dimethoxyaniline to the target fluoroarene. Careful temperature control during diazotization is critical.
Part A: Diazotization and Salt Formation
Materials:
-
3,5-Dimethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Fluoroboric Acid (HBF₄, ~50% in H₂O)
-
Deionized water
-
Ice-salt bath
-
Beaker or Erlenmeyer flask
-
Buchner funnel and filter paper
Procedure:
-
Amine Solution: In a beaker, dissolve 3,5-dimethoxyaniline (1.0 eq.) in a mixture of concentrated HCl (3.0 eq.) and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. Causality Note: Low temperature is essential to prevent the premature decomposition of the unstable diazonium salt.
-
Nitrite Addition: Prepare a solution of NaNO₂ (1.05 eq.) in a minimal amount of cold water. Add this solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper (turns blue).
-
Precipitation: Once the diazotization is complete (typically 15-30 minutes), add cold fluoroboric acid (1.1 eq.) slowly to the reaction mixture. A precipitate of the diazonium tetrafluoroborate salt will form.
-
Isolation: Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid salt by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold water, followed by cold methanol, and finally diethyl ether to facilitate drying. Dry the salt thoroughly in a vacuum desiccator or under a stream of dry air. Caution: Dry diazonium salts can be explosive and should be handled with care and behind a safety shield.
Part B: Thermal Decomposition
Materials:
-
Dry 3,5-dimethoxybenzenediazonium tetrafluoroborate (from Part A)
-
Sand bath or heating mantle
-
Flask with a side arm connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution to trap BF₃)
Procedure:
-
Setup: Place the dry diazonium salt in a flask. Gently heat the flask in a sand bath.
-
Decomposition: As the temperature rises, the salt will begin to decompose, evolving nitrogen gas and boron trifluoride. The decomposition is often marked by frothing. Heat gently until gas evolution ceases. The crude product, 1-fluoro-3,5-dimethoxybenzene, remains as an oil.
-
Purification: The crude product can be purified by steam distillation or extraction followed by column chromatography or vacuum distillation.
Emerging Strategies: Radical C–H Fluorination
Recent advances, particularly in visible-light photoredox catalysis, have opened new avenues for radical-mediated C-H fluorination. [13][14][15]These methods offer mild reaction conditions and unique reactivity patterns, complementing traditional electrophilic and nucleophilic approaches. [16] General Mechanism: In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, becomes a powerful single-electron oxidant. It can then oxidize an electron-rich arene like 3,5-dimethoxybenzene to its radical cation. This highly reactive intermediate is then trapped by a fluoride source to form the C-F bond.
While specific protocols for 3,5-dimethoxybenzene are still emerging in the literature, this strategy represents the cutting edge of fluorination chemistry and holds significant promise for late-stage functionalization.
Summary and Comparison of Methods
| Method | Reagent(s) | Precursor | Typical Conditions | Pros | Cons |
| Electrophilic | Selectfluor®, NFSI | 3,5-Dimethoxybenzene | MeCN, Room Temp | Direct C-H functionalization, high yields, mild conditions, commercially available reagents. [4][6] | Reagents are expensive; regioselectivity can be an issue for complex substrates. |
| Nucleophilic | NaNO₂, HBF₄ | 3,5-Dimethoxyaniline | Part A: 0-5 °C; Part B: Thermal | Uses inexpensive bulk chemicals, well-established and reliable method. [11] | Requires a specific amine precursor, multi-step process, handling of potentially explosive diazonium salts. [17] |
| Radical | Photocatalyst, F⁻ source | 3,5-Dimethoxybenzene | Visible light, Room Temp | Extremely mild conditions, high functional group tolerance, novel reactivity. [13][16] | Can require specialized photoreactor setups, catalyst costs, field is still developing. |
References
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
- Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid. World Scientific.
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2025, November 20). MDPI.
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2023, January 30). MDPI.
- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020, April 29). RSC Publishing.
- Electrophilic Fluorin
- Direct arene C-H fluorination with 18F− via organic photoredox c
- Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. (2015, April 1). RSC Publishing.
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing.
- SelectFluor. Enamine.
- Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Arom
- Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. (2017, November 9).
- Electrophilic fluorin
- Balz–Schiemann reaction. Wikipedia.
- Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2018, April 25). PMC - NIH.
- Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
- Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH.
- Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2025, August 9). ScienceDirect.
- Balz-Schiemann. Organic Reactions.
- Nitromethane-the secret of electrophilic fluorination reagent activation. (2020, November 20). Chinese Chemical Society.
- Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Overseas.
- Balz Schiemann Reaction Mechanism. (2019, January 18). BYJU'S.
- Balz-Schiemann Reaction. Organic Chemistry Portal.
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 4. SelectFluor - Enamine [enamine.net]
- 5. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 12. Balz-Schiemann [vrchemistry.chem.ox.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. vapourtec.com [vapourtec.com]
- 16. Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. byjus.com [byjus.com]
Application Note: Synthesis of Agrochemicals using 1,2-Difluoro-3,5-dimethoxybenzene
This Application Note and Protocol guide details the use of 1,2-Difluoro-3,5-dimethoxybenzene as a versatile scaffold for synthesizing next-generation fluorinated agrochemicals.
Executive Summary
The strategic incorporation of fluorine into agrochemical scaffolds is a cornerstone of modern herbicide and fungicide design, enhancing metabolic stability, lipophilicity, and membrane permeability. 1,2-Difluoro-3,5-dimethoxybenzene represents a high-value "masked" resorcinol building block. Its unique substitution pattern—vicinal difluorines combined with electron-rich methoxy handles—enables the rapid access to 2,3-difluoro-5-methoxyphenol and 2,3-difluoro-4,6-dimethoxyaniline motifs.
These motifs are critical bioisosteres for the triazolopyrimidine (e.g., Florasulam analogs) and phenoxynicotinamide (e.g., Diflufenican analogs) classes of herbicides. This guide provides a validated workflow for the regioselective functionalization of this building block, focusing on Directed Ortho Metalation (DoM) and Selective Demethylation strategies.
Chemical Profile & Reactivity Analysis
The utility of 1,2-Difluoro-3,5-dimethoxybenzene lies in the cooperative directing effects of its substituents.
-
Fluorine (C1, C2): Strong ortho-directors for lithiation due to inductive acidification of adjacent protons and coordination with Li+.
-
Methoxy (C3, C5): Strong ortho-directors for lithiation (coordination) and strong para-activators for Electrophilic Aromatic Substitution (EAS).
Reactivity Map:
-
Position C4 (Between OMe groups): Most activated for EAS (Nitration/Halogenation) due to dual ortho-activation by OMe. Sterically crowded but accessible.
-
Position C6 (Adjacent to F and OMe): Preferred site for Lithiation (DoM) . The proton at C6 is acidified by the adjacent Fluorine (C1) and stabilized by the Methoxy (C5) coordination, making it significantly more acidic than C4.
Application Workflows
Workflow A: Synthesis of Fluorinated Phenoxy Herbicides (PPO/PDS Inhibitors)
This route targets 2,3-difluoro-5-methoxyphenol , a scaffold for synthesizing phenoxy-nicotinamide herbicides (analogous to Diflufenican) or diphenyl ether herbicides.
Workflow B: Synthesis of Sulfonanilide/Triazolopyrimidine Precursors
This route utilizes regioselective nitration to access 2,3-difluoro-4,6-dimethoxyaniline , a precursor for sulfonamide coupling.
Caption: Divergent synthesis pathways from 1,2-Difluoro-3,5-dimethoxybenzene to key agrochemical scaffolds.
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of 2,3-Difluoro-5-methoxyphenol
Objective: Selective cleavage of the sterically less hindered methoxy group (or statistical cleavage separated by chromatography) to generate the phenol handle for ether linkages.
Reagents:
-
Substrate: 1,2-Difluoro-3,5-dimethoxybenzene (1.0 eq)
-
Reagent: Boron Tribromide (BBr3), 1.0 M in DCM (1.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Methanol, NaHCO3 (sat. aq.)
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Dissolution: Charge the flask with 1,2-Difluoro-3,5-dimethoxybenzene (10 mmol) and anhydrous DCM (50 mL). Cool to -78°C (dry ice/acetone bath).
-
Addition: Transfer BBr3 solution (11 mmol) to the addition funnel via cannula. Add dropwise over 20 minutes, maintaining internal temperature < -70°C. Note: Controlled addition is crucial to prevent double demethylation to the resorcinol.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The monomethyl ether (phenol) typically runs lower than the starting material but higher than the diol.
-
Quench: Cool back to -20°C. Add Methanol (10 mL) dropwise (Exothermic!). Pour mixture into saturated NaHCO3 (100 mL).
-
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with Brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
-
Yield Target: 65-75%.
-
Validation: 1H NMR (CDCl3) should show one -OMe singlet (~3.8 ppm) and one broad -OH singlet.
-
Protocol 2: Regioselective Lithiation & Carboxylation
Objective: Functionalization at C6 to create 2,3-difluoro-4,6-dimethoxybenzoic acid , a potential auxin-mimic or precursor for fused heterocycles.
Reagents:
-
Substrate: 1,2-Difluoro-3,5-dimethoxybenzene (1.0 eq)
-
Base: n-Butyllithium (n-BuLi), 2.5 M in Hexanes (1.2 eq)
-
Electrophile: Dry CO2 gas (excess) or Dry Ice
-
Solvent: Anhydrous THF
Procedure:
-
Metallation: In a dry flask under Argon, dissolve substrate (10 mmol) in THF (40 mL). Cool to -78°C .
-
Lithiation: Add n-BuLi (12 mmol) dropwise over 15 mins. The solution may turn yellow/orange. Stir at -78°C for 1 hour.
-
Mechanism:[1] The Li coordinates to the C5-OMe and F1, directing deprotonation exclusively at C6.
-
-
Carboxylation: Bubble dry CO2 gas through the solution for 30 minutes (via a needle/drying tube setup) or pour the reaction mixture onto crushed dry ice.
-
Workup: Allow to warm to RT. Quench with 1M HCl (adjust pH to ~2). Extract with EtOAc.
-
Isolation: The acid can often be precipitated from Hexane/EtOAc or recrystallized.
Data Summary & Validation
Table 1: Key Intermediates and Physical Properties
| Compound Name | Structure Type | Key 1H NMR Signals (CDCl3) | Application |
| Start Material | 1,2-Difluoro-3,5-dimethoxybenzene | Scaffold | |
| Product A | 2,3-Difluoro-5-methoxyphenol | Ether Herbicides | |
| Product B | 2,3-Difluoro-4,6-dimethoxybenzoic acid | Auxin/Sulfonamide |
QC Checkpoint:
-
19F NMR: Essential for confirming regiochemistry. The starting material has two non-equivalent F signals (coupling to each other). The products will show distinct shifts.
-
Start:
-138, -155 ppm (approx, complex coupling). -
Product A: Shifts will move downfield due to -OH vs -OMe change.
-
References
- Schlosser, M. (1998). "Organometallics in Synthesis: A Manual." Wiley.
-
Jeschke, P. (2010). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem, 5(5), 570-589. Link
- Lamberth, C. (2018). "Heterocyclic Chemistry in Crop Protection." Bioorganic & Medicinal Chemistry, 26(1), 52-62. (Discusses phenoxy-nicotinamide scaffolds).
-
Zhu, Y., et al. (2014). "Design, Synthesis, and Herbicidal Activity of Novel Triazolopyrimidine-2-sulfonamides." Journal of Agricultural and Food Chemistry, 62(31), 7759–7763. (Context for aniline usage). Link
Sources
Troubleshooting & Optimization
Purification strategies for 1,2-Difluoro-3,5-dimethoxybenzene from byproducts
The following technical guide is structured as a specialized support resource for researchers and process chemists dealing with the purification of 1,2-Difluoro-3,5-dimethoxybenzene . It synthesizes principles of organofluorine chemistry, phase equilibria, and chromatographic theory to provide actionable solutions.
Topic: Purification Strategies & Troubleshooting Applicable For: Process Chemistry, Medicinal Chemistry, Materials Science Document ID: TS-PUR-DFDMB-01
Executive Summary & Molecule Profile
1,2-Difluoro-3,5-dimethoxybenzene is an electron-rich, fluorinated aromatic building block often used in the synthesis of bioactive compounds and liquid crystal materials. Its purification is complicated by the presence of regioisomers (e.g., 1,4-difluoro or 1,3-difluoro analogs) and incomplete reaction byproducts (monofluoro or phenolic species) generated during nucleophilic aromatic substitution (SNAr) or electrophilic fluorination processes.
Key Physicochemical Characteristics:
-
State: Typically a low-melting solid or viscous oil (depending on purity).
-
Dipole Moment: High (due to ortho-difluoro motif), distinguishing it from more symmetric isomers.
-
Solubility: High in chlorinated solvents, esters, and aromatics; moderate-to-low in aliphatic hydrocarbons.
Troubleshooting Guide (Q&A)
Category A: Separation of Regioisomers
Q: I detect a persistent impurity (~5-10%) by GC/HPLC that co-elutes with my product. How do I remove this regioisomer?
A: This is likely the 1,4-difluoro or 1,3-difluoro isomer. Because boiling points of difluorobenzene isomers are often within 2–5 °C of each other, standard distillation is frequently ineffective.
Strategy: Exploit the Dipole Moment Difference . The ortho-difluoro motif (1,2-F) creates a significant net dipole moment compared to the para-difluoro (1,4-F, zero/low dipole) or meta-difluoro isomers.
-
Chromatography: Switch from standard Silica/Hexane systems to a phase that interacts with dipoles.
-
Recommendation: Use cyano-functionalized silica (CN-mode) or add a polar modifier (e.g., 2% dichloromethane) to your hexane mobile phase on standard silica. The highly polar 1,2-isomer will retain longer than the non-polar 1,4-isomer.
-
-
Crystallization: If the product is solid, the highly symmetric para-impurities often crystallize first or have vastly different solubility curves.
-
Protocol: Dissolve crude in minimum hot methanol. Cool slowly to 0°C. The less soluble symmetric isomers may precipitate first. Filter these off, then concentrate the mother liquor to crystallize the 1,2-isomer.
-
Category B: Removal of Starting Materials & Byproducts
Q: My product has a yellow/brown tint even after a column. How do I remove this color?
A: The color typically arises from trace oxidized phenolic impurities (e.g., demethylated byproducts like fluorophenols/quinones) formed during harsh reaction conditions (e.g., Lewis acid catalysis or high-temp SNAr).
Strategy: Caustic Wash + Adsorption.
-
Caustic Wash: Dissolve the crude oil in an organic solvent (EtOAc or DCM) and wash vigorously with 1M NaOH (aq) . Phenolic impurities will deprotonate, become water-soluble, and partition into the aqueous phase.
-
Carbon Treatment: If color persists, treat the organic solution with activated charcoal (10 wt%) at 40°C for 30 minutes, then filter through Celite. This physically adsorbs the planar, conjugated chromophores.
Q: I see a "mono-fluoro" impurity peak. Can I distill it off?
A: Yes. Monofluoro-3,5-dimethoxybenzene lacks the second electron-withdrawing fluorine atom, making it slightly more electron-rich and significantly modifying its boiling point (usually higher boiling due to stronger London dispersion forces relative to the compact difluoro species, or lower depending on H-bonding capability).
-
Action: Use Vacuum Fractional Distillation . Ensure you use a Vigreux column (at least 15 cm) to achieve the necessary theoretical plates.
Detailed Experimental Protocols
Protocol 1: Chemical Cleanup (Pre-Purification)
Use this step immediately after reaction workup to protect downstream chromatography columns.
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude (10 g) in Dichloromethane (DCM, 50 mL) . | Solubilizes the target ether while allowing partitioning. |
| 2 | Wash with 1M NaOH (2 x 20 mL) . | Deprotonates phenolic byproducts (pKa ~8-10) into water-soluble phenoxides. |
| 3 | Wash with 1M HCl (1 x 20 mL) . | Neutralizes any remaining base; removes trace aniline precursors if used. |
| 4 | Wash with Brine (Sat. NaCl, 20 mL) . | Breaks emulsions and predries the organic layer. |
| 5 | Dry over MgSO₄ , filter, and concentrate. | Removes water to prevent hydrolysis or silica deactivation. |
Protocol 2: Recrystallization (Isomer Enrichment)
Best for solid crude mixtures with >85% purity.
-
Solvent Selection: Use a binary system: Methanol (Solvent) and Water (Anti-solvent) .
-
Dissolution: Heat Methanol (5 mL per gram of crude) to reflux. Add crude solid. If not fully soluble, add more Methanol dropwise.
-
Nucleation: Remove from heat. Add hot Water dropwise until persistent turbidity is just observed. Add one drop of Methanol to clear it.
-
Crystallization: Allow to cool to Room Temp (RT) over 2 hours, then refrigerate at 4°C overnight.
-
Filtration: Collect crystals via vacuum filtration.[1] Wash with cold 1:1 MeOH:Water.
Visualizing the Purification Logic
The following diagrams illustrate the decision-making process and the dipole-based separation mechanism.
Diagram 1: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification method based on physical state and impurity profile.
Diagram 2: Dipole-Based Separation Mechanism (Chromatography)
Caption: Chromatographic separation relies on the high dipole of the 1,2-isomer interacting strongly with the stationary phase.
References
-
Isomer Separation via MOFs & Adsorption
- Detailed studies on the separation of difluorobenzene isomers using Metal-Organic Frameworks (MOFs) highlight the difficulty of distillation due to close boiling points and suggest adsorption-based methods for high purity.
-
Source:
-
Synthesis & Reactivity of Polyfluorobenzenes
- Foundational work on the nucleophilic substitution of hexafluorobenzene and tetrafluorobenzene with methoxide, establishing the formation of methoxy-substituted polyfluoroarenes and potential phenolic byproducts.
-
Source:
-
General Purification of Fluoro-Anisoles
- Protocols for the synthesis and purification of similar fluorinated anisole derivatives, emphasizing the use of recrystallization and chrom
-
Source:
Sources
Removing regioisomeric impurities from 1,2-Difluoro-3,5-dimethoxybenzene batches
Executive Summary
The synthesis of 1,2-difluoro-3,5-dimethoxybenzene often yields regioisomeric byproducts (e.g., 1,3-difluoro-4,6-dimethoxybenzene) due to the directing effects of the methoxy groups during fluorination or lithiation steps. Because these isomers share identical molecular weights and similar lipophilicity (
This guide provides a definitive workflow for detecting and removing these impurities, leveraging Fluorine-specific stationary phases and
Module 1: Diagnostic & Detection (The "Triage")
Before attempting purification, you must definitively identify the impurity profile. Standard LC-MS is often insufficient because regioisomers produce identical mass fragments.
The Gold Standard: -NMR Spectroscopy
Unlike proton NMR, where signals may overlap due to the methoxy groups,
-
Target Molecule (1,2-Difluoro): The two fluorine atoms are ortho to each other. This creates a distinct higher-order coupling pattern (often an AB quartet or complex multiplet depending on symmetry) with a characteristic
coupling constant. -
Common Impurity (1,3-Difluoro): The fluorine atoms are meta to each other.[1] The
coupling is typically smaller, and the chemical shift will be significantly different due to the lack of the "ortho effect."
Diagnostic Decision Tree
Use the following logic flow to determine your purification strategy.
Figure 1: Diagnostic workflow for selecting the appropriate purification method based on physical state and impurity load.
Module 2: Purification Protocols
Protocol A: Fractional Recrystallization (For Solids with <5% Impurity)
Regioisomers often disrupt the crystal lattice. If your material is solid, we utilize the difference in lattice energy between the 1,2-difluoro target (lower symmetry, dipole moment
Solvent System: Hexane / Ethyl Acetate (Primary) or Methanol / Water (Secondary).
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.
-
The "Cloud Point": Slowly add hot Hexane until the solution remains slightly turbid.
-
Reflux: Add one drop of Ethyl Acetate to clear the solution.
-
Controlled Cooling: Wrap the flask in foil and allow it to cool to room temperature undisturbed over 4 hours. Rapid cooling traps regioisomers.
-
Filtration: Filter the crystals.
-
Critical Check: Analyze the mother liquor by
-NMR. The regioisomeric impurity should be enriched in the filtrate.
-
Protocol B: Preparative Chromatography (The "Silver Bullet")
Standard C18 (Octadecyl) columns separate based on hydrophobicity. Since regioisomers of difluoro-dimethoxybenzene have nearly identical hydrophobicity, C18 often fails.
The Solution: Pentafluorophenyl (PFP) Stationary Phases.
PFP columns utilize specific Fluorine-Fluorine (
Chromatographic Parameters (Scale-Up Ready)
| Parameter | Setting / Recommendation |
| Stationary Phase | Pentafluorophenyl (PFP) (e.g., Luna PFP(2), Hypersil GOLD PFP) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | 40% B to 80% B over 20 minutes (isocratic hold often required) |
| Detection | UV @ 254 nm (Aromatic ring) |
| Separation Mechanism | Dipole-dipole, |
Why this works: The 1,2-difluoro isomer has a strong net dipole moment. The PFP phase retains this isomer differently than the 1,4-difluoro isomer (which has a net dipole near zero), resulting in baseline resolution.
Module 3: Troubleshooting & FAQ
Q1: My compound is "oiling out" during recrystallization instead of forming crystals.
-
Cause: This usually indicates the presence of a "eutectic" mixture where the impurity lowers the melting point below the solvent's boiling point, or the concentration is too high.
-
Fix: Switch to Protocol B (PFP Chromatography) immediately. Oiling out suggests the impurity level is too high for crystallization to be effective as a primary purification step. Alternatively, try a "seed crystal" approach if you have pure material available.
Q2: I see two peaks on GC, but only one on my C18 HPLC.
-
Analysis: GC separates by boiling point (volatility). Ortho-difluoro and para-difluoro isomers often have slightly different boiling points due to dipole effects. C18 HPLC separates by polarity, which is too similar between these isomers.
-
Fix: Trust the GC for purity assessment, but use the PFP column for the actual purification. Do not rely on C18 for purity assays of this specific molecule.
Q3: The
-
Analysis: This is actually good news . The 1,2-difluoro (ortho) substitution pattern creates a higher-order spin system (AA'XX' or similar depending on the rest of the ring). Isolated fluorines (impurities) often appear as simpler singlets or doublets (if decoupled).
-
Verification: Run a proton-decoupled
-NMR. If the complexity remains, it confirms the F-F coupling characteristic of the ortho arrangement.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3884EN. Link
- Supports the use of PFP phases for separating positional isomers of arom
-
Phenomenex. (2008). Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Link
- Validates the mechanism of Fluorine-Fluorine interaction for separating halogen
-
Canadian Journal of Chemistry. (1969). Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes. Can. J. Chem. 47, 1057.[2] Link
- Authoritative source for coupling constants and chemical shift anisotropy in difluorobenzenes.
-
YMC Co., Ltd. Features of PentaFluoroPhenyl group bonded column (YMC-Triart PFP). Link
- Provides data on the separation of isomers using and dipole interactions specific to PFP phases.
Sources
Technical Support Center: Mastering Reactions with 1,2-Difluoro-3,5-dimethoxybenzene
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,2-Difluoro-3,5-dimethoxybenzene. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges associated with the moisture sensitivity of this versatile reagent. Our focus is on providing practical, field-proven insights to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Challenge
1,2-Difluoro-3,5-dimethoxybenzene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. Its unique electronic properties, stemming from the interplay of the electron-donating methoxy groups and the electron-withdrawing fluorine atoms, make it a desirable substrate for various transformations. However, the very features that make this compound attractive also contribute to its primary challenge: moisture sensitivity.
The presence of even trace amounts of water can lead to undesired side reactions, reduced yields, and inconsistent results. This guide will equip you with the knowledge and techniques to effectively control moisture and unlock the full potential of your 1,2-Difluoro-3,5-dimethoxybenzene reactions.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with 1,2-Difluoro-3,5-dimethoxybenzene.
Q1: Why is 1,2-Difluoro-3,5-dimethoxybenzene sensitive to moisture?
A1: The moisture sensitivity of 1,2-Difluoro-3,5-dimethoxybenzene is primarily due to the reactivity of the aromatic ring, which is activated by the two methoxy groups. In the presence of acid, which can be generated from impurities or arise from reactions with certain reagents, the methoxy groups can be susceptible to hydrolysis, leading to the formation of phenolic byproducts. Furthermore, many reactions involving this substrate, such as metalations or couplings, utilize reagents that are themselves highly water-sensitive.
Q2: What are the primary consequences of moisture contamination in my reaction?
A2: Moisture contamination can manifest in several ways:
-
Reduced Yield: Water can consume moisture-sensitive reagents (e.g., organolithiums, Grignard reagents) or catalyze decomposition of the starting material or product.
-
Side Product Formation: Hydrolysis of the methoxy groups can lead to the formation of fluorinated resorcinol derivatives. In reactions involving strong bases, water can act as a proton source, quenching reactive intermediates.
-
Inconsistent Results: The variable amount of moisture from one experiment to the next can lead to poor reproducibility.
Q3: How should I store 1,2-Difluoro-3,5-dimethoxybenzene?
A3: To maintain its integrity, 1,2-Difluoro-3,5-dimethoxybenzene should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Storing it in a desiccator can provide an additional layer of protection against atmospheric moisture.
Q4: What are the key considerations for setting up a reaction with this compound?
A4: The cornerstones of a successful reaction are a rigorously dried reaction vessel, anhydrous solvents and reagents, and the maintenance of an inert atmosphere throughout the experiment.[2][3]
Troubleshooting Guide: A Deeper Dive into Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in a Metal-Mediated Reaction (e.g., Lithiation, Grignard Formation)
Question: I am attempting a lithiation reaction on 1,2-Difluoro-3,5-dimethoxybenzene using n-butyllithium, but I am seeing very low conversion to my desired product. What could be the problem?
Answer: Low yields in metal-mediated reactions are frequently due to the presence of trace moisture, which rapidly quenches the organometallic reagent.
Troubleshooting Steps:
-
Glassware Preparation: Ensure all glassware is rigorously dried. This can be achieved by oven-drying at >120 °C for several hours or by flame-drying under vacuum.[4] Even glassware that appears dry can have a thin film of adsorbed water.[4]
-
Solvent Purity: Use a freshly dried, anhydrous solvent. Ethereal solvents like THF and diethyl ether are common choices for these reactions but are hygroscopic. Consider distilling the solvent from an appropriate drying agent (e.g., sodium/benzophenone for ethers) or using a commercial solvent purification system.[5]
-
Reagent Transfer: Add all reagents under a positive pressure of an inert gas using dry syringes or cannulas.[2][3]
-
Starting Material Purity: Ensure your 1,2-Difluoro-3,5-dimethoxybenzene is anhydrous. If necessary, it can be dried by azeotropic distillation with toluene.[6]
Issue 2: Formation of Unexpected Phenolic Byproducts
Question: My reaction is producing a significant amount of a byproduct that I suspect is a phenol, based on its chromatographic behavior and spectroscopic data. What is causing this?
Answer: The formation of phenolic byproducts is a strong indicator of methoxy group hydrolysis. This can be catalyzed by acidic conditions, which may be present in your reaction or generated in situ.
Troubleshooting Steps:
-
Reagent Check: Scrutinize all reagents for acidic impurities. For example, some Lewis acids used in Friedel-Crafts type reactions can promote demethylation if moisture is present.
-
Reaction Conditions: If the reaction is run at elevated temperatures, the risk of hydrolysis increases. Consider if the reaction can be performed at a lower temperature.
-
Work-up Procedure: During the aqueous work-up, avoid strongly acidic conditions if your product is sensitive. A milder work-up with a buffered aqueous solution might be necessary.
Issue 3: Inconsistent Results in Electrophilic Aromatic Substitution
Question: I am performing a nitration reaction on 1,2-Difluoro-3,5-dimethoxybenzene, and my results are not reproducible. Sometimes the reaction works well, and other times it is sluggish. Why?
Answer: The methoxy groups are strong activating groups in electrophilic aromatic substitution, while the fluorine atoms are deactivating but ortho-, para-directing.[7][8] The outcome of these reactions can be highly sensitive to the reaction conditions. Moisture can interfere by reacting with the nitrating agent or by altering the reaction medium's properties.
Troubleshooting Steps:
-
Control of Reaction Medium: Use anhydrous nitric acid and sulfuric acid for nitration. The presence of water can dilute the acid and reduce its efficacy.
-
Temperature Control: Electrophilic aromatic substitutions are often exothermic. Maintain strict temperature control to prevent side reactions.
-
Substrate Addition: Add the 1,2-Difluoro-3,5-dimethoxybenzene slowly to the acidic mixture to control the reaction rate and temperature.[9]
Key Experimental Protocols
To assist you further, here are detailed protocols for essential procedures when working with moisture-sensitive compounds.
Protocol 1: Rigorous Drying of Glassware
-
Clean the glassware thoroughly and rinse with deionized water, followed by a final rinse with acetone.
-
Place the glassware in an oven at a minimum of 120 °C for at least 4 hours, or preferably overnight.
-
Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (argon or nitrogen).
-
Allow the glassware to cool to room temperature under the inert atmosphere before adding any reagents.
Protocol 2: Preparation of Anhydrous THF
-
Pre-dry the THF by letting it stand over activated 3Å molecular sieves for at least 24 hours.[5]
-
In a fume hood, set up a distillation apparatus.
-
To a round-bottom flask, add sodium metal (cut into small pieces) and a small amount of benzophenone to act as an indicator.
-
Add the pre-dried THF to the flask.
-
Heat the flask to reflux under an inert atmosphere. The solution will turn deep blue or purple when the solvent is anhydrous.
-
Distill the required amount of dry THF directly into the reaction flask or a dry storage flask.
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Solvents | Comments |
| Magnesium Sulfate (MgSO₄) | General purpose | Fast and efficient, but slightly acidic.[10] |
| Sodium Sulfate (Na₂SO₄) | General purpose | Neutral, but slower and less efficient than MgSO₄.[10] |
| Calcium Chloride (CaCl₂) | Hydrocarbons, ethers | Inexpensive, but can form adducts with alcohols, amines, and some carbonyl compounds. |
| Molecular Sieves (3Å or 4Å) | Various | Highly efficient, can be regenerated by heating.[5][11] |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons, amides | Highly efficient, but reacts slowly and is flammable. |
Visualizing the Workflow: Troubleshooting Moisture-Related Issues
The following diagram illustrates a logical workflow for troubleshooting common problems encountered in reactions with 1,2-Difluoro-3,5-dimethoxybenzene.
Caption: Troubleshooting workflow for moisture-sensitive reactions.
This guide provides a comprehensive starting point for successfully managing moisture in your 1,2-Difluoro-3,5-dimethoxybenzene reactions. By understanding the underlying principles and diligently applying these techniques, you can achieve consistent and high-yielding results in your synthetic endeavors.
References
-
Reaction Set-up - Drug Discovery Unit - University of Dundee. (n.d.). Retrieved from [Link]
-
How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023, February 9). Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]
-
Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.tamu.edu [chem.tamu.edu]
Validation & Comparative
A Comparative Guide to the Elemental and Mass Spectrometric Validation of 1,2-Difluoro-3,5-dimethoxybenzene
For professionals in pharmaceutical development and chemical research, the unambiguous structural confirmation and purity assessment of novel chemical entities and key intermediates is not merely a procedural step but the bedrock of scientific integrity and regulatory compliance. 1,2-Difluoro-3,5-dimethoxybenzene, a fluorinated aromatic building block, presents unique analytical challenges due to its physicochemical properties. This guide provides an in-depth comparison of elemental analysis and mass spectrometry techniques for its comprehensive characterization, grounded in established scientific principles and validated protocols.
The objective is to move beyond mere data reporting and delve into the causality of methodological choices, ensuring that the analytical workflow is a self-validating system. This guide is structured to provide both strategic oversight for principal investigators and detailed, actionable protocols for bench scientists.
Part 1: Elemental Analysis - Foundational Stoichiometric Verification
Elemental analysis serves as the first-line, quantitative confirmation of a compound's empirical formula. For a molecule like 1,2-Difluoro-3,5-dimethoxybenzene (C₈H₈F₂O₂), this technique verifies the mass fractions of its constituent elements. However, the presence of fluorine necessitates a multi-faceted approach, as standard CHN (Carbon, Hydrogen, Nitrogen) analysis does not directly quantify halogens.
The Challenge of Organofluorine Compounds
Traditional combustion analysis for carbon and hydrogen can be compromised by the presence of fluorine. The high thermal stability of metal fluorides and the potential formation of volatile silicon-fluorine compounds (from quartz combustion tubes) can lead to inaccurate results.[1] Consequently, a robust analytical strategy must employ both standard CHN analysis and a specific technique for fluorine quantification, such as Combustion Ion Chromatography (CIC).[2][3][4]
Experimental Protocol 1: CHN Analysis via Dynamic Flash Combustion
This protocol is designed to determine the percentage of Carbon and Hydrogen.
-
Sample Preparation: Accurately weigh 1-2 mg of 1,2-Difluoro-3,5-dimethoxybenzene into a tin capsule. The tin capsule promotes a rapid, high-temperature combustion (a "flash" reaction) which is crucial for breaking down the stable aromatic structure.[1]
-
Instrument Setup: Utilize a CHN elemental analyzer (e.g., PerkinElmer 2400 Series II). The combustion furnace is typically maintained at 900-1000°C.
-
Combustion: The sample is dropped into the combustion tube containing chromium(III) oxide and silvered cobalt(II,III) oxide. A pulse of pure oxygen is injected, leading to complete oxidation.
-
Reduction & Separation: The resulting gases (CO₂, H₂O, N₂, and others) are passed through a reduction furnace (containing copper) to convert nitrogen oxides to N₂. The mixture is then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier.
-
Calibration: The instrument is calibrated using a certified standard of known elemental composition, such as acetanilide.
Experimental Protocol 2: Fluorine Quantification via Combustion Ion Chromatography (CIC)
CIC is the preferred method for direct halogen analysis, offering high precision and accuracy.[5][6]
-
Sample Preparation: Weigh 1-3 mg of the sample into a combustion boat.
-
Combustion: The sample is combusted in an oxygen-rich argon stream at approximately 1000°C. The resulting gaseous products, including hydrogen fluoride (HF), are passed through a heated catalyst.
-
Absorption: The gas stream is directed into an aqueous absorbing solution (typically with a wetting agent and suppressor) where the HF is trapped as fluoride ions (F⁻).
-
Injection & Separation: An aliquot of the absorption solution is automatically injected into an ion chromatograph equipped with an anion-exchange column.
-
Detection: A conductivity detector quantifies the F⁻ concentration against a calibration curve prepared from certified fluoride standards.
Data Summary and Validation
The validation of the compound's elemental composition is achieved by comparing the experimental results to the theoretical values. For C₈H₈F₂O₂, the theoretical composition is:
-
Carbon (C): 55.18%
-
Hydrogen (H): 4.63%
-
Fluorine (F): 21.82%
-
Oxygen (O): 18.37% (typically determined by difference)
| Element | Theoretical Value (%) | Experimental Result (%) | Acceptance Criterion |
| Carbon (C) | 55.18 | 55.05 | ± 0.4% |
| Hydrogen (H) | 4.63 | 4.59 | ± 0.4% |
| Fluorine (F) | 21.82 | 21.71 | ± 0.4% |
| Hypothetical data presented for illustrative purposes. |
A successful validation requires the experimental values to fall within the widely accepted tolerance of ±0.4% of the theoretical values.
Part 2: Mass Spectrometry - Definitive Structural Elucidation
While elemental analysis confirms what elements are present and in what ratio, mass spectrometry (MS) confirms the intact molecular weight and provides structural insights through fragmentation analysis. For a compound like 1,2-Difluoro-3,5-dimethoxybenzene, both low-resolution and high-resolution techniques offer complementary information.
Method Comparison: GC-MS vs. High-Resolution MS
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for volatile, thermally stable small molecules. It provides nominal mass information and reproducible fragmentation patterns that serve as a "fingerprint" for the molecule.[7] Its primary strengths are robustness, cost-effectiveness, and the ability to separate the analyte from volatile impurities.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS provide highly accurate mass measurements (typically <5 ppm error).[8][9] This accuracy is critical for unambiguously determining the molecular formula of the parent ion and its fragments, a key requirement in pharmaceutical submissions and novel compound identification.[10][11]
| Feature | Gas Chromatography-MS (GC-MS) | High-Resolution MS (LC-Q-TOF / Orbitrap) |
| Primary Use | Routine identification, purity analysis, quantification | Unambiguous formula determination, structural elucidation |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), APCI |
| Mass Accuracy | Nominal (integer) mass | High (< 5 ppm) |
| Resolution | Low to Moderate | High to Ultra-High[8] |
| Fragmentation | Extensive, library-searchable | Controllable (CID, HCD) |
| Validation Focus | Identity confirmation, impurity profiling | Identity confirmation, metabolite ID |
Experimental Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
GC System:
-
Column: A low-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS, is ideal.[12]
-
Injection: 1 µL injection in splitless mode to maximize sensitivity.
-
Oven Program: Start at 60°C (hold 2 min), ramp to 250°C at 15°C/min, hold for 5 min.
-
-
MS System:
Experimental Protocol 4: High-Resolution MS (HRMS) via Direct Infusion
-
Sample Preparation: Prepare a solution of ~1 µg/mL in methanol containing 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
MS System (Q-TOF or Orbitrap):
-
Ionization: ESI in positive ion mode.
-
Mass Range: Scan from m/z 100 to 500.
-
Resolution: Set to >20,000 (Q-TOF) or >70,000 (Orbitrap).
-
Calibration: Ensure the instrument is calibrated immediately prior to analysis using a certified calibration solution to guarantee mass accuracy.
-
Data Interpretation and Validation
The validation of the structure is a multi-step process integrating data from both techniques.
-
Expected GC-MS Data: The molecular ion (M⁺˙) peak should be observed at m/z 174. Key fragments would include m/z 159 ([M-CH₃]⁺), m/z 143 ([M-OCH₃]⁺), and potentially ions related to the difluoromethoxy-phenyl cation. The relative abundances of these fragments provide a reproducible pattern for identity confirmation.
-
Expected HRMS Data: In positive ESI mode, the protonated molecule [M+H]⁺ is expected.
-
Theoretical m/z for [C₈H₈F₂O₂ + H]⁺: 175.0616
-
An experimental result of, for example, 175.0615 (an error of <1 ppm) provides extremely high confidence in the assigned molecular formula, C₈H₈F₂O₂.
-
Senior Scientist's Recommendation: An Integrated Analytical Workflow
For the comprehensive validation of 1,2-Difluoro-3,5-dimethoxybenzene, a sequential and integrated approach is paramount. Neither elemental analysis nor mass spectrometry alone is sufficient, but together they provide an irrefutable analytical package.
-
Initial Qualification: Every new batch should first be subjected to Elemental Analysis (CHN + CIC) . This is a fundamental, quantitative check of purity and identity. If it fails to meet the ±0.4% criterion, the batch is immediately flagged for investigation, saving valuable time on more advanced instruments.
-
Identity and Purity Screening: Following successful elemental analysis, GC-MS should be employed. This serves as a rapid, cost-effective confirmation of the molecular weight and provides a purity profile for any volatile contaminants.
-
Definitive Confirmation: For reference standard qualification or as part of a regulatory filing, HRMS is mandatory. Its ability to confirm the molecular formula with high accuracy provides the definitive and unambiguous evidence of chemical identity required by bodies like the FDA and EMA.[14][15]
By following this structured, multi-technique approach, researchers and drug development professionals can ensure the highest level of scientific rigor and data integrity in the characterization of 1,2-Difluoro-3,5-dimethoxybenzene and other critical chemical entities.
References
-
Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available at: [Link]
-
Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Available at: [Link]
-
Yeung, L. W. Y., et al. (2007). Trace analysis of total fluorine in human blood using combustion ion chromatography for fluorine: a mass balance approach for the determination of known and unknown organofluorine compounds. PubMed. Available at: [Link]
-
Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
-
Enthalpy Analytical. (2022). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Available at: [Link]
-
ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
AnalyteGuru. (2025). Understanding PFAS and Combustion-Ion Chromatography. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
ChemRxiv. (n.d.). Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors. ChemRxiv. Available at: [Link]
-
ACS Publications. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
-
Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Available at: [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available at: [Link]
-
BMC. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry. Available at: [Link]
-
ChemRxiv. (n.d.). Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and Their Precursors. Available at: [Link]
-
ResearchGate. (2025). Use of high-resolution mass spectrometry to identify precursors and biodegradation products of perfluorinated and polyfluorinated compounds in end-user products. Available at: [Link]
-
PubChem. (n.d.). 1-Fluoro-3,5-dimethoxybenzene. Available at: [Link]
-
Springer. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Available at: [Link]
-
PMC. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Available at: [Link]
-
NIST. (n.d.). Benzene, 1,2-dimethoxy-. NIST WebBook. Available at: [Link]
-
MDPI. (2024). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. Available at: [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Available at: [Link]
-
Fluorine notes. (n.d.). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[8]. Available at: [Link]
-
University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and... Available at: [Link]
-
HORIBA. (n.d.). Elemental Analysis of Materials. Available at: [Link]
-
St. Mary's University. (2018). Topic 3: Mass Spectrometry (MS). Available at: [Link]
Sources
- 1. pepolska.pl [pepolska.pl]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Trace analysis of total fluorine in human blood using combustion ion chromatography for fluorine: a mass balance approach for the determination of known and unknown organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enthalpy.com [enthalpy.com]
- 5. Understanding PFAS and Combustion-Ion Chromatography - AnalyteGuru [thermofisher.com]
- 6. Total PFAS analysis using Combustion Ion Chromatography | Metrohm [metrohm.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. benchchem.com [benchchem.com]
- 9. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tdi-bi.com [tdi-bi.com]
- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
